8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Description
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (IUPAC name: this compound) is a bicyclic tertiary amine with a benzyl group at the 8-position and a carboxylic acid moiety at the 3-position of the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₅H₁₉NO₂, and it has a molecular weight of 245.32 g/mol .
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(18)12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBXJYDLYSDKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the use of asymmetric cycloadditions of cyclic azomethine ylides, which can be catalyzed by a dual catalytic system to achieve high diastereo- and enantioselectivities . Another method involves the desymmetrization of achiral tropinone derivatives, allowing for the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is a bicyclic aromatic compound that is characterized by a unique structure featuring a bicyclo[3.2.1] framework and a benzyl substituent. It has a molecular formula of and a molecular weight of 281.78 g/mol. This compound is investigated for potential therapeutic applications, and has been studied as a dopamine reuptake inhibitor with potential analgesic and stimulant effects, making it potentially relevant in pain management and addiction treatment. It also shows affinity for the mu-opioid receptor, which indicates it may modulate pain pathways in the central nervous system.
Scientific Research Applications
this compound hydrochloride modulates neurotransmitter systems, particularly those involving dopamine and opioid receptors. Understanding these interactions is critical for evaluating its potential therapeutic effects and safety profile.
Structural Analogues
Several compounds share structural similarities with this compound hydrochloride:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tropinone | Bicyclic alkaloid | Known for its role in synthesizing tropane derivatives |
| Cocaine | Benzoyl ester | Potent stimulant with significant abuse potential |
| Scopolamine | Tropane derivative | Used primarily for its anticholinergic properties |
This compound hydrochloride has a dual action on dopamine and opioid receptors, setting it apart from similar compounds, and potentially offering unique therapeutic benefits.
Mechanism of Action
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The azabicyclo[3.2.1]octane scaffold is a versatile pharmacophore. Below is a detailed comparison with analogs differing in substituents, stereochemistry, and biological activity.
Structural Analogs
Key Research Findings
Binding Orientation Sensitivity: Minor structural changes (e.g., benzyl vs. tert-Boc) drastically alter binding modes. For example, the tert-Boc group in the 8-position enhances ATX inhibition by optimizing hydrophobic interactions in the tunnel region .
Stereochemical Impact : The endo vs. exo configuration at the 3-position affects receptor affinity. The endo -configured 8-benzyl derivative shows higher ATX inhibitory potency than its exo counterpart .
Pharmacokinetic Challenges : Carboxylic acid derivatives exhibit poor blood-brain barrier penetration due to ionization at physiological pH, necessitating prodrug strategies (e.g., esterification) .
Biological Activity
8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid (CAS Number: 1209251-15-9) is a compound belonging to the azabicyclo family, characterized by its unique bicyclic structure. This compound has garnered interest due to its potential biological activities, particularly in the context of opioid receptor modulation and antibacterial properties.
The chemical formula for this compound is with a molecular weight of 245.32 g/mol. The compound is typically found in a powdered form and has a boiling point of approximately 391.3 °C at 760 mmHg .
Opioid Receptor Modulation
One of the most significant areas of research surrounding this compound is its interaction with mu-opioid receptors. According to patent literature, derivatives of azabicyclo[3.2.1]octane, including this compound, have been identified as potential mu-opioid receptor antagonists . This activity suggests that the compound may be useful in treating conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction (OBD) and other gastrointestinal motility disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Mu-opioid Receptor Antagonism | Potential use in treating opioid-related gastrointestinal conditions |
| Antibacterial Properties | Investigated for efficacy against resistant bacterial strains |
Antibacterial Properties
Research has also indicated that compounds in the azabicyclo series may exhibit antibacterial activity, particularly against resistant strains of bacteria . The structure of this compound may contribute to its ability to inhibit bacterial growth, making it a candidate for further exploration in antibiotic development.
Study on Opioid Receptor Activity
In a study investigating the effects of various azabicyclo[3.2.1]octane derivatives on mu-opioid receptors, researchers found that certain modifications to the bicyclic structure significantly enhanced antagonist activity . This suggests that this compound could be optimized for better therapeutic efficacy.
Antibacterial Efficacy Assessment
A recent investigation into the antibacterial properties of azabicyclo compounds demonstrated that some derivatives showed promising results against multi-drug resistant strains . While specific data on this compound is limited, its structural analogs have exhibited significant inhibition against key bacterial targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
